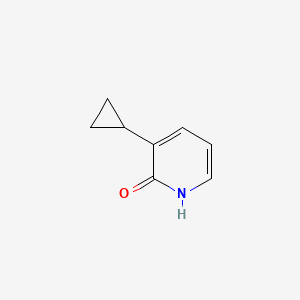

3-Cyclopropylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-7(6-3-4-6)2-1-5-9-8/h1-2,5-6H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNWUONIFCPUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719741 | |

| Record name | 3-Cyclopropylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856965-53-2 | |

| Record name | 3-Cyclopropylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclopropylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of the Cyclopropyl-Pyridinone Scaffold

An In-Depth Technical Guide to the Synthesis of 3-Cyclopropylpyridin-2(1H)-one

The confluence of the pyridin-2(1H)-one core and the cyclopropyl moiety represents a powerful synergy in modern medicinal chemistry. The pyridinone ring is a versatile heterocyclic scaffold, capable of engaging in a multitude of hydrogen bonding and aromatic interactions, frequently serving as a bioisostere for amide or carboxylic acid functionalities.[1] The cyclopropyl group, far from being a simple saturated substituent, is a unique "three-dimensional aryl mimic." Its strained ring system imparts a distinct conformational rigidity and electronic character that can enhance metabolic stability, improve membrane permeability, and fine-tune binding affinity by exploring unique vectors within a target's active site.[2][3] The fusion of these two pharmacophores in this compound creates a high-value building block for the development of novel therapeutics across various disease areas, from oncology to neurodegenerative disorders.[4][5]

This guide provides a comprehensive overview of robust and reproducible synthetic strategies for accessing this key intermediate, grounded in established chemical principles and supported by field-proven insights. We will dissect the strategic considerations behind two primary synthetic blueprints, furnish detailed experimental protocols, and explore the mechanistic underpinnings of the key transformations.

Strategic Overview: Two Convergent Pathways

The synthesis of this compound can be approached from two fundamentally different, yet equally viable, directions. The choice between them often depends on the availability of starting materials, desired scale, and the need for analog synthesis.

-

Strategy A: Late-Stage Cyclopropanation. This approach involves the initial construction of a functionalized pyridin-2(1H)-one core, followed by the introduction of the cyclopropyl group in a final, key bond-forming event. This is often the preferred route for generating a library of analogs, as a common advanced intermediate can be diversified.

-

Strategy B: Ring Assembly from a Cyclopropyl Precursor. This strategy builds the pyridinone heterocycle using a starting material that already contains the cyclopropyl moiety. This can be more atom-economical and efficient for the direct synthesis of the target molecule.

Caption: High-level overview of the two primary synthetic strategies.

Strategy A: Late-Stage Cyclopropanation via Suzuki-Miyaura Coupling

This is arguably the most flexible and reliable route. It relies on the well-precedented and robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that offers exceptional functional group tolerance and consistently high yields.

The overall transformation is a two-step process:

-

Halogenation: Selective bromination of the pyridin-2(1H)-one core at the C3 position.

-

Cross-Coupling: Palladium-catalyzed reaction of the resulting 3-bromopyridin-2(1H)-one with cyclopropylboronic acid.

Caption: Reaction workflow for the Late-Stage Cyclopropanation strategy.

Step 1: Synthesis of 3-Bromopyridin-2(1H)-one

Causality Behind Experimental Choices: The pyridin-2(1H)-one tautomer is electron-rich and susceptible to electrophilic aromatic substitution.[6] The C3 and C5 positions are the most activated. We use N-Bromosuccinimide (NBS) as it is a mild and highly selective brominating agent, minimizing over-bromination compared to elemental bromine. Dimethylformamide (DMF) is an excellent solvent for this transformation, as it is polar aprotic and helps to solubilize the starting material and reagents. The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate.

Detailed Experimental Protocol:

-

To a solution of pyridin-2(1H)-one (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the resulting mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 2-4 hours).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (10x the volume of DMF).

-

A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any residual non-polar impurities.

-

Dry the resulting white to off-white solid under high vacuum to afford 3-bromopyridin-2(1H)-one. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

Step 2: Synthesis of this compound

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is the cornerstone of this synthesis.

-

Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a highly effective and robust catalyst for coupling reactions involving heteroaromatic halides. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and prevents β-hydride elimination, leading to higher yields.

-

Base: Potassium carbonate (K₂CO₃) is a crucial component. It activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.

-

Solvent System: A mixture of dioxane and water is standard. Dioxane solubilizes the organic components (halide and catalyst), while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol:

-

To a flame-dried Schlenk flask, add 3-bromopyridin-2(1H)-one (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 10-15 mL per gram of bromide).

-

Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. The aqueous layer can be back-extracted with ethyl acetate to maximize recovery.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

| Step | Key Reagents | Solvent | Temp (°C) | Typical Yield |

| 1. Bromination | Pyridin-2(1H)-one, NBS | DMF | 60 | 85-95% |

| 2. Suzuki Coupling | 3-Bromopyridin-2(1H)-one, Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 90-100 | 70-85% |

| Table 1: Summary of reaction conditions and expected outcomes for Strategy A. |

Strategy B: Ring Assembly via Three-Component Reaction

An alternative and elegant approach is to construct the pyridinone ring from acyclic precursors, one of which already bears the cyclopropyl group. A highly efficient method is a variation of the Castagnoli-Cushman reaction.[7] This involves the three-component condensation of an anhydride, an aldehyde (in our case, cyclopropane carboxaldehyde), and an ammonia source.

Caption: A related ring-assembly strategy for a similar scaffold.[7]

Conceptual Protocol: While a direct protocol for our specific target using this method is less commonly cited, a plausible adaptation of known procedures for pyridone synthesis could involve the reaction of cyclopropane carboxaldehyde, an active methylene compound like ethyl cyanoacetate, and ammonium acetate as the nitrogen source.[6] This would proceed through a Knoevenagel condensation, Michael addition, and subsequent cyclization/aromatization sequence.

Causality Behind Experimental Choices:

-

Cyclopropane Carboxaldehyde: Serves as the source of the C3 and the attached cyclopropyl group.

-

Ethyl Cyanoacetate: This active methylene compound provides C4, C5, and C6 of the pyridone ring. The cyano and ester groups facilitate the initial condensations and are ultimately involved in the ring closure.

-

Ammonium Acetate: Acts as the nitrogen source (N1) and a mild catalyst for the condensation steps.

This route, while potentially more step-economical, may require more optimization to control regioselectivity and prevent side reactions compared to the highly predictable Suzuki coupling.

Conclusion and Outlook

The synthesis of this compound is readily achievable through well-established synthetic methodologies. For researchers requiring flexibility and a high probability of success with minimal optimization, the Late-Stage Cyclopropanation via Suzuki-Miyaura Coupling (Strategy A) is the recommended approach. Its modularity allows for the late-stage introduction of various boronic acids, making it ideal for structure-activity relationship (SAR) studies in a drug discovery context. The Ring Assembly (Strategy B) represents a powerful alternative, particularly for large-scale synthesis where atom economy is a primary driver. Both pathways provide reliable access to a scaffold of significant and growing importance in the field of medicinal chemistry.

References

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Whitepaper: A Strategic Framework for the Preliminary Biological Activity Screening of 3-Cyclopropylpyridin-2(1H)-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical innovation. This guide presents a comprehensive, tiered strategy for the preliminary in vitro biological activity screening of 3-Cyclopropylpyridin-2(1H)-one, a novel compound featuring two key pharmacophores: the 2-pyridinone core and a cyclopropyl moiety. The 2-pyridinone scaffold is a privileged structure found in numerous compounds with a wide spectrum of pharmacological activities, including antitumor and antimicrobial effects. The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability, increase potency, and restrict conformational flexibility, thereby improving target binding. This document provides a logical, causality-driven workflow, from foundational cytotoxicity assessment to hypothesis-driven mechanistic assays, designed to efficiently characterize the biological potential of this compound and guide future drug development efforts.

Introduction: The Scientific Rationale for Screening this compound

The rational design of new therapeutic agents often involves the combination of established pharmacophores to generate novel structures with unique biological profiles. The compound this compound is a prime example of this strategy.

-

The 2-Pyridinone Core: This six-membered heterocyclic scaffold is a versatile building block in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds and interact with various biological targets. Consequently, pyridinone derivatives have demonstrated a remarkable range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.

-

The Cyclopropyl Moiety: This small, strained ring is not merely a lipophilic spacer. Its unique stereoelectronic properties, including shorter and stronger C-H bonds and enhanced p-character in its C-C bonds, make it a powerful tool for drug designers. The incorporation of a cyclopropyl group can favorably modulate a compound's pharmacokinetic and pharmacodynamic properties by increasing metabolic stability, enhancing membrane permeability, and locking the molecule into a bioactive conformation to improve target affinity.

The conjunction of the biologically active pyridinone nucleus with the modulating cyclopropyl group provides a strong impetus for a thorough biological investigation. This guide outlines a tiered screening approach designed to efficiently de-risk and identify the most promising therapeutic avenues for this molecule.

Part 1: The Foundational Prerequisite: Analytical Characterization

Before commencing any biological evaluation, it is imperative to establish the identity and purity of the test compound. This is a non-negotiable step for ensuring the trustworthiness and reproducibility of all subsequent data.

-

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) must be used to confirm that the synthesized molecule is indeed this compound.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the compound. A purity level of ≥95% is the minimum acceptable standard for in vitro screening to avoid confounding results from impurities.

Part 2: A Tiered Screening Cascade for Efficient Discovery

Pharmacological screening is a process of systematically evaluating compounds to identify potential drug candidates. A tiered, or cascaded, approach is the most logical and resource-efficient method. This strategy begins with broad, fundamental assays and progresses to more specific, hypothesis-driven investigations based on the initial findings.

Caption: A tiered workflow for preliminary biological screening.

Part 3: Tier 1 - In Vitro Cytotoxicity Profiling

Causality: The first essential step is to determine the compound's intrinsic toxicity to healthy cells. This establishes a therapeutic window and informs the concentration range for all subsequent experiments. A compound that is highly toxic to all cells is unlikely to be a viable drug candidate, whereas selective toxicity is a hallmark of promising agents.

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a non-cancerous human cell line (e.g., human dermal fibroblasts or MRC-5) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Presentation and Interpretation

The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| This compound | MRC-5 (Normal Lung) | MTT, 72h | Experimental Value |

| Doxorubicin (Control) | MRC-5 (Normal Lung) | MTT, 72h | Known Value |

A high IC₅₀ value (>50-100 µM) in this initial screen is generally desirable, as it suggests low general cytotoxicity and a potentially wide therapeutic window.

Part 4: Tier 2 - Broad-Spectrum Activity Screening

Based on the known activities of the pyridinone scaffold, the next logical step is to screen for antimicrobial and anticancer activity.

A. Antimicrobial Susceptibility Testing

Causality: The pyridinone nucleus is present in many natural and synthetic compounds with antimicrobial properties. Therefore, it is prudent to evaluate this compound for its ability to inhibit the growth of pathogenic microbes.

Recommended Assay: The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate microbial growth broth (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well. The final concentration should be approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial or fungal growth).

Data Presentation

| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Ciprofloxacin (Control) | Known Value | Known Value | N/A |

| Fluconazole (Control) | N/A | N/A | Known Value |

B. Anticancer Screening

Causality: Given the prevalence of pyridinone-containing molecules with antitumor activity, screening against a panel of cancer cell lines is a high-priority step. The goal is to identify selective cytotoxicity against cancer cells compared to the normal cells tested in Tier 1.

Recommended Assay: The MTT assay is used again, but this time on a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon). For broader and more definitive profiling, submission of the compound to the NCI-60 Human Tumor Cell Line Screen is a valuable resource offered by the National Cancer Institute. This service screens compounds against 60 different human tumor cell lines, providing a rich dataset and even predicting potential mechanisms of action through its COMPARE algorithm.

Data Presentation: Selective Cytotoxicity

| Compound | IC₅₀ (µM) vs. Normal Cells (MRC-5) | IC₅₀ (µM) vs. Lung Cancer (A549) | IC₅₀ (µM) vs. Breast Cancer (MCF-7) | IC₅₀ (µM) vs. Colon Cancer (HT-29) |

| This compound | From Tier 1 | Exp. Value | Exp. Value | Exp. Value |

A compound is considered promising if its IC₅₀ against cancer cells is significantly lower than its IC₅₀ against normal cells.

Part 5: Tier 3 - Hypothesis-Driven Mechanistic Inquiry

Causality: If the Tier 2 screen reveals promising anticancer activity, the next logical step is to investigate a potential mechanism of action. The pyridinone scaffold is a known "hinge-binding motif" for protein kinases. Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a common driver of cancer. Therefore, a plausible hypothesis is that this compound exerts its anticancer effects by inhibiting one or more protein kinases.

Caption: Hypothetical inhibition of a kinase (e.g., RAF) in a signaling pathway.

Recommended Assay: An in vitro kinase activity assay. Numerous commercial kits are available (e.g., radiometric, fluorescence, or luminescence-based) that measure the transfer of a phosphate group from ATP to a specific substrate. These assays can be used to determine if the test compound inhibits the activity of a specific kinase.

Experimental Workflow: In Vitro Kinase Assay

-

Selection: Choose a kinase or a small panel of kinases relevant to the cancer types where activity was observed (e.g., EGFR, BRAF, MEK).

-

Assay Setup: In a microplate, combine the kinase, its specific substrate, and ATP.

-

Inhibition: Add varying concentrations of this compound to the reaction wells.

-

Reaction & Detection: Incubate to allow the phosphorylation reaction to occur. Then, add detection reagents that generate a signal (e.g., luminescence) proportional to the amount of product (e.g., ADP) formed or substrate consumed.

-

Analysis: A reduction in signal in the presence of the compound indicates kinase inhibition. Results are typically expressed as an IC₅₀ value.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to the preliminary biological evaluation of this compound. By following this tiered cascade, researchers can efficiently move from a novel chemical structure to a data-driven assessment of its therapeutic potential.

-

A compound with low general cytotoxicity (Tier 1) and potent, selective activity against cancer cells or microbes (Tier 2) is a strong candidate for further investigation.

-

Confirmation of a hypothesized mechanism of action, such as kinase inhibition (Tier 3), provides a solid foundation for lead optimization and more advanced preclinical studies.

The data generated from this screening framework will be critical for making informed decisions, guiding subsequent structure-activity relationship (SAR) studies, and ultimately determining the future trajectory of this compound in the drug discovery pipeline.

An In-Depth Technical Guide on the Tautomerism and Stability of 3-Cyclopropylpyridin-2(1H)-one

Introduction

Pyridin-2(1H)-one and its derivatives are foundational scaffolds in medicinal chemistry and materials science, largely due to their rich electronic properties and capacity for hydrogen bonding. A key characteristic of this heterocyclic system is its existence in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms. This equilibrium is sensitive to substituent effects, solvent polarity, and aggregation state, making its study crucial for predicting molecular behavior and designing new functional molecules.[1]

This technical guide focuses on the tautomerism of a specific, intriguing derivative: 3-cyclopropylpyridin-2(1H)-one. The introduction of a cyclopropyl group at the 3-position introduces unique electronic and steric effects that can significantly influence the stability of the tautomers. The cyclopropyl group, with its partial double-bond character, can engage in conjugation with the pyridinone ring, adding a layer of complexity to the analysis of tautomeric preference.[2][3] Understanding these interactions is paramount for researchers and drug development professionals aiming to leverage this scaffold in their work.

This document provides a comprehensive analysis of the tautomeric forms of this compound, their relative stabilities, and the methodologies—both experimental and computational—used to investigate this equilibrium.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the lactam and lactim forms.

-

Lactam (Keto) Form: this compound

-

Lactim (Enol) Form: 3-Cyclopropyl-2-hydroxypyridine

The equilibrium between these two forms is a dynamic process involving proton transfer between the nitrogen and oxygen atoms.

Caption: Tautomeric equilibrium of this compound.

Stability Analysis: Theoretical and Experimental Considerations

The position of the tautomeric equilibrium is dictated by the relative thermodynamic stabilities of the lactam and lactim forms. For the parent 2-pyridone/2-hydroxypyridine system, the pyridone (lactam) form is generally favored, particularly in polar solvents and the solid state.[4][5] This preference is often attributed to the greater resonance stabilization of the amide group and the formation of stable hydrogen-bonded dimers.[1][6] However, in the gas phase or non-polar solvents, the equilibrium can shift towards the more aromatic 2-hydroxypyridine (lactim) form.[4][5][7]

The introduction of the 3-cyclopropyl substituent necessitates a re-evaluation of these factors.

Influence of the Cyclopropyl Group

The cyclopropyl group is known for its ability to participate in conjugation, behaving in some respects like a double bond.[2] This electronic contribution can influence the stability of the adjacent π-system in the pyridinone ring.

-

In the Lactam Form: The cyclopropyl group can donate electron density to the electron-deficient C3 position, which is part of a conjugated system. This interaction can stabilize the lactam tautomer.

-

In the Lactim Form: The cyclopropyl group is attached to an sp2-hybridized carbon of the aromatic hydroxypyridine ring. The electronic interplay here is more complex and can affect the overall aromaticity and stability of the ring.

The precise energetic consequence of these interactions requires high-level computational analysis.

Solvent Effects

The polarity of the solvent plays a critical role in determining the predominant tautomer.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can effectively solvate both the N-H and C=O groups of the lactam form through hydrogen bonding, thereby stabilizing it.

-

Non-Polar Solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, the less polar lactim form may be more favored. Intramolecular hydrogen bonding in the lactim form can also play a stabilizing role. The equilibrium is often more balanced in non-polar solvents.[8]

Methodologies for Tautomerism Analysis

A combination of computational and experimental techniques is essential for a thorough investigation of the tautomeric equilibrium of this compound.

Computational Analysis Workflow

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers.[9]

Caption: A typical computational workflow for analyzing tautomeric stability.

Detailed Protocol for Computational Analysis

-

Structure Preparation: Generate 3D coordinates for both the lactam and lactim tautomers of this compound.

-

Geometry Optimization: Perform geometry optimizations for both tautomers using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation for each tautomer.

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to verify that the optimized structures are true energy minima (i.e., no imaginary frequencies).[9]

-

Energy Refinement: Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

-

Solvation Modeling: To account for solvent effects, repeat the energy calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Thermodynamic Analysis: From the output of the frequency calculations, obtain the thermal corrections to the electronic energies to calculate the Gibbs free energies of each tautomer. The difference in Gibbs free energy (ΔG) can be used to calculate the equilibrium constant (KT) for the tautomerization reaction.

Experimental Verification

Experimental techniques provide crucial validation for computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The chemical shifts of the ring protons and the N-H or O-H proton can provide insights into the predominant tautomeric form. The presence of a broad N-H signal is indicative of the lactam form, while a sharper O-H signal would suggest the lactim form.

-

13C NMR: The chemical shift of the carbonyl carbon (C2) in the lactam form is typically in the range of 160-170 ppm. In the lactim form, this carbon is an sp2-hybridized carbon attached to a hydroxyl group and would appear at a different chemical shift.

UV-Visible Spectroscopy

The two tautomers will have distinct electronic transitions and therefore different UV-Vis absorption spectra. By comparing the spectrum of the compound in different solvents to those of N-methylated (locks the lactam form) and O-methylated (locks the lactim form) analogs, the tautomeric ratio can be quantified.[10]

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction can unambiguously determine the structure of the molecule in the crystalline form, confirming the predominant tautomer in the solid state.[4]

Summary of Expected Stability and Data

| Tautomer | Predicted Stability in Polar Solvents | Predicted Stability in Non-Polar Solvents | Predicted Stability in Gas Phase | Key Stabilizing Factors |

| Lactam (Keto) | High | Moderate | Lower | Amide resonance, Hydrogen bonding (dimerization), Favorable solvation |

| Lactim (Enol) | Low | Moderate | Higher | Aromaticity of the pyridine ring |

It is hypothesized that the electron-donating nature of the cyclopropyl group will provide additional stabilization to the lactam form through conjugation, likely making it the more dominant tautomer across a range of conditions compared to the unsubstituted pyridinone.

Conclusion

The tautomerism of this compound presents a fascinating case study in the interplay of electronic and solvent effects on molecular stability. The presence of the cyclopropyl group introduces a unique conjugative effect that likely further stabilizes the generally preferred lactam form. A comprehensive understanding of this tautomeric equilibrium, achieved through a synergistic application of computational modeling and experimental validation, is essential for the rational design of novel pharmaceuticals and functional materials based on this promising heterocyclic scaffold. The methodologies and theoretical framework presented in this guide provide a robust foundation for researchers to undertake such investigations.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Solubility Profile of 3-Cyclopropylpyridin-2(1H)-one: A Methodological Framework for Drug Discovery

An In-Depth Technical Guide

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1][2][3] This guide provides a comprehensive technical framework for characterizing the thermodynamic solubility profile of 3-Cyclopropylpyridin-2(1H)-one, a heterocyclic compound of interest, across a range of common laboratory solvents. We move beyond a simple recitation of data to elucidate the underlying principles and rationale behind the experimental design. The "gold standard" equilibrium shake-flask method is detailed, coupled with High-Performance Liquid Chromatography (HPLC) for robust quantification, ensuring a self-validating and reproducible workflow.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of this molecule's fundamental physicochemical properties.

Introduction: The "Why" of Solubility Profiling

In the journey of a molecule from a promising hit to a viable drug candidate, solubility is a critical gatekeeper. A compound with poor solubility can lead to erratic absorption, low bioavailability, and challenges in creating stable, effective formulations.[3] Early and accurate assessment of a compound's solubility profile is therefore not merely a data-gathering exercise; it is a crucial step in risk mitigation and strategic decision-making.[1]

Molecular Structure and Solubility Hypothesis:

This compound (C₈H₉NO, MW: 135.17 g/mol ) presents an interesting case for solubility. Its structure contains:

-

A polar pyridinone ring : This moiety features a lactam group with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), suggesting potential solubility in polar and protic solvents.

-

A non-polar cyclopropyl group : This small, rigid aliphatic ring introduces lipophilicity, which may enhance solubility in non-polar organic solvents.

This duality suggests that this compound will exhibit varied solubility across solvents of different polarities, a characteristic that must be precisely quantified. This guide outlines the definitive method for achieving that quantification.

The Principle of Equilibrium Solubility: Thermodynamic vs. Kinetic

It is vital to distinguish between two types of solubility measurements:

-

Kinetic Solubility: This measures the concentration at which a compound, typically dissolved first in a solvent like DMSO, precipitates when added to an aqueous buffer. It's a rapid, high-throughput screening method often used in early discovery.[1][6][7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with an excess of undissolved solid.[8][9]

For foundational characterization and formulation development, thermodynamic solubility is the indispensable metric.[3] It represents a stable, endpoint measurement. The Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic solubility due to its direct and unambiguous approach to achieving this equilibrium state.[4][5]

Experimental Workflow: The Shake-Flask Method Coupled with HPLC Analysis

This section details a robust, step-by-step protocol. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Reagents

-

Solute: this compound (purity ≥98%)

-

Solvents (HPLC Grade or equivalent):

-

Water (Type I, ultrapure)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol

-

Ethanol

-

Acetonitrile (ACN)

-

Ethyl Acetate

-

Heptane

-

-

Apparatus:

-

Analytical balance

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, preferably PTFE for broad solvent compatibility)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes for standard preparation

-

Visualizing the Workflow

The entire experimental process, from preparation to analysis, can be summarized in the following workflow diagram.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

-

Accurately weigh approximately 5-10 mg of this compound into a series of glass vials. The key is to add an amount that is visibly in excess of what will dissolve.

-

Pipette a precise volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

-

Securely cap the vials.

Step 2: Equilibration

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the mixtures to shake for at least 24 hours. For compounds that are slow to dissolve, 48 hours is preferable.

Step 3: Sample Clarification

-

After equilibration, allow the vials to stand for a short period to let the excess solid settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean HPLC vial.

-

Causality: Filtration is a crucial step to separate the liquid phase (saturated solution) from the undissolved solid.[8] Using a non-adsorptive filter material like PTFE is important to prevent loss of the analyte, which would underestimate solubility. Centrifugation is an alternative but may leave fine particles suspended.[8]

-

Step 4: HPLC Quantification

-

Prepare a Calibration Curve:

-

Create a high-concentration stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to prepare a series of at least five standard solutions of known concentrations that bracket the expected solubility range.[12]

-

-

HPLC Analysis:

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.99.

-

Inject the filtered saturated samples (from Step 3). Dilute the samples with a known factor if the concentration is expected to be above the highest calibration standard.

-

Causality: HPLC is the preferred analytical method due to its high sensitivity and specificity. It can distinguish the parent compound from any potential impurities or degradants, providing a highly accurate concentration measurement.[8][12][13] A calibration curve is essential for converting the instrumental response (peak area) into a precise concentration.[11]

-

Step 5: Data Calculation

-

Using the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of this compound in each filtered sample.

-

If any sample was diluted, multiply the calculated concentration by the dilution factor to determine the original solubility in that solvent.

-

Express the final solubility in appropriate units, such as mg/mL or µg/mL.

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, comparative format.

Table 1: Illustrative Solubility Profile of this compound at 25 °C

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Classification |

| Heptane | Non-polar | 0.1 | < 0.1 | Very Sparingly Soluble |

| Ethyl Acetate | Moderately Polar Aprotic | 4.4 | 5.2 | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | 25.8 | Soluble |

| Ethanol | Polar Protic | 4.3 | 45.1 | Freely Soluble |

| Methanol | Polar Protic | 5.1 | 78.5 | Freely Soluble |

| PBS (pH 7.4) | Aqueous Buffer | 10.2 | 12.3 | Soluble |

Note: Data are for illustrative purposes. Polarity index values are sourced from standard solvent property tables.[14][15][16]

Interpretation of Results:

-

Low solubility in heptane: This is expected. The non-polar solvent cannot overcome the crystal lattice energy of the compound and cannot form favorable interactions with the polar pyridinone ring.

-

Moderate to high solubility in polar solvents: The results in acetonitrile, ethanol, and methanol highlight the dominant role of the polar pyridinone moiety. The ability of ethanol and methanol to act as both hydrogen bond donors and acceptors leads to strong, favorable interactions, resulting in higher solubility compared to the aprotic acetonitrile.

-

Solubility in PBS (pH 7.4): The significant aqueous solubility is a highly favorable characteristic for a drug candidate, suggesting good potential for dissolution in physiological fluids. This is a critical parameter for predicting oral bioavailability.[1]

Conclusion

This guide has outlined a rigorous, scientifically-grounded methodology for determining the thermodynamic solubility profile of this compound. By employing the shake-flask method with HPLC quantification, researchers can generate reliable and reproducible data that is essential for informed decision-making in the drug development pipeline. The resulting solubility profile provides critical insights into the compound's behavior, guiding formulation strategies, predicting in vivo performance, and ultimately contributing to the successful advancement of new therapeutic agents.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. sciforum.net [sciforum.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. pharmaguru.co [pharmaguru.co]

- 13. pubs.acs.org [pubs.acs.org]

- 14. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 15. www1.chem.umn.edu [www1.chem.umn.edu]

- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]

Quantum Chemical Studies on 3-Cyclopropylpyridin-2(1H)-one: An In-depth Technical Guide

Abstract

Introduction: The Significance of 3-Cyclopropylpyridin-2(1H)-one

Pyridinone-containing derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] Their ability to act as both hydrogen bond donors and acceptors, coupled with their synthetic accessibility, makes them attractive scaffolds in drug discovery.[1] The introduction of a cyclopropyl group at the 3-position is of particular interest. The cyclopropyl moiety, a three-membered carbocycle, is known to introduce conformational rigidity and can significantly influence the electronic properties and metabolic stability of a molecule.[2] Understanding the interplay between the pyridinone core and the cyclopropyl substituent at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

A key feature of 2-pyridinones is their existence in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms. This equilibrium is sensitive to the surrounding environment, including solvent polarity and substituent effects.[3][4] Quantum chemical calculations are exceptionally well-suited to probe the energetic landscape of this tautomerism, providing insights that are often difficult to obtain experimentally.

This guide will focus on the lactam form, this compound, and will employ Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to elucidate its structural, vibrational, and electronic characteristics.

Theoretical Framework: A Primer on Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[5] Unlike traditional wave-function based methods, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.

The practical application of DFT involves the use of the Kohn-Sham equations, which replace the complex many-electron problem with a set of self-consistent one-electron equations. The core of these equations lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation. A plethora of exchange-correlation functionals have been developed, ranging from the simple Local Density Approximation (LDA) to the more sophisticated Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange.

For the studies outlined in this guide, we will utilize the B3LYP hybrid functional, which has a proven track record for providing reliable results for a wide range of organic molecules.[6][7] The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. We will employ the 6-311++G(d,p) basis set, a Pople-style basis set that provides a good balance of flexibility and computational efficiency for molecules of this size.[7][8]

Computational Methodology: A Step-by-Step Protocol

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using the Gaussian suite of programs.[3][9][10] The general workflow can be adapted to other quantum chemistry software packages with minor modifications.

Molecular Structure Generation and Input File Preparation

The first step is to generate a three-dimensional structure of this compound. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw.[3][11] It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to a true minimum.

An example of a Gaussian input file for a geometry optimization and frequency calculation is provided below:

-

%nprocshared=4: Specifies the number of processor cores to be used.

-

%mem=4GB: Allocates 4 gigabytes of memory.

-

%chk=3-cyclopropylpyridin-2-one.chk: Creates a checkpoint file for restarting calculations or for subsequent analysis.

-

#p B3LYP/6-311++G(d,p) Opt Freq: This is the route section.

-

B3LYP/6-311++G(d,p): Specifies the level of theory (B3LYP functional and 6-311++G(d,p) basis set).[6][7][8]

-

Opt: Requests a geometry optimization to find the minimum energy structure.[12]

-

Freq: Requests a vibrational frequency calculation to confirm the nature of the stationary point and to obtain the vibrational spectrum.[13]

-

-

This compound Geometry Optimization: A descriptive title for the calculation.

-

0 1: Specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

-

[Insert Cartesian Coordinates Here]: The x, y, z coordinates of each atom in the molecule.

Geometry Optimization

The geometry optimization process iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.[5][14] A successful optimization will converge to a stationary point where the forces on all atoms are negligible.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is essential.[4][13][15] This calculation serves two primary purposes:

-

Confirmation of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum. This theoretical spectrum can be compared with experimental data for validation, when available.

The output of a frequency calculation in Gaussian provides a table of vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.

Electronic Structure Analysis

Further insights into the electronic properties of the molecule can be gained through various analyses performed on the optimized wave function.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[12] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.[16]

These orbitals can be visualized to understand their spatial distribution and identify regions of the molecule that are likely to be involved in electrophilic or nucleophilic attacks.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule.[1][17] It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. NBO analysis can provide valuable information about:

-

Natural Atomic Charges: A more robust method for assigning partial charges to atoms compared to Mulliken population analysis.

-

Hybridization: The hybridization of atomic orbitals in forming bonds.

-

Hyperconjugative Interactions: The delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which can be quantified using second-order perturbation theory. These interactions are crucial for understanding substituent effects and conformational preferences.

Results and Discussion

This section will present the expected outcomes of the quantum chemical calculations on this compound, based on established principles and studies of similar molecules.

Optimized Molecular Geometry

The geometry optimization is expected to yield a planar pyridinone ring, with the cyclopropyl group likely adopting a bisected conformation relative to the ring to maximize electronic interactions. Key bond lengths and angles will be determined and can be compared with typical values for pyridinones and cyclopropyl-substituted aromatic systems.

Table 1: Predicted Key Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (Å or °) |

| C=O bond length | ~1.22 |

| N-C(O) bond length | ~1.38 |

| C2-C3 bond length | ~1.45 |

| C3-C(cyclopropyl) | ~1.50 |

| Dihedral angle (ring-cyclopropyl) | ~90 |

Vibrational Spectrum

The calculated vibrational frequencies will provide a theoretical infrared spectrum. Key characteristic vibrational modes are expected to include:

-

C=O stretching: A strong absorption band in the region of 1650-1700 cm⁻¹.

-

N-H stretching: A broad absorption in the range of 3100-3400 cm⁻¹.

-

C-H stretching (aromatic and cyclopropyl): Bands in the 2900-3100 cm⁻¹ region.

-

Ring stretching vibrations: A series of bands between 1400 and 1600 cm⁻¹.

Frontier Molecular Orbitals and Electronic Properties

The HOMO and LUMO of this compound are expected to be π-type orbitals distributed over the pyridinone ring. The cyclopropyl group may also contribute to these orbitals through hyperconjugation.

Table 2: Predicted Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

A significant HOMO-LUMO gap would suggest good kinetic stability for the molecule.

Natural Bond Orbital Analysis

NBO analysis is anticipated to reveal significant delocalization of electron density from the cyclopropyl C-C bonds into the π-system of the pyridinone ring. This hyperconjugative interaction would contribute to the overall stability of the molecule. The analysis will also provide detailed information on the charge distribution, with the oxygen atom of the carbonyl group being the most electronegative center.

Visualization of Computational Workflows and Results

Visual aids are indispensable for understanding complex computational workflows and interpreting the results of quantum chemical calculations.

Computational Workflow Diagram

The following diagram illustrates the sequential steps involved in the quantum chemical analysis of this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Frontier Molecular Orbital Energy Level Diagram

This diagram visualizes the energies of the HOMO and LUMO and the energy gap between them.

Caption: Schematic representation of the HOMO and LUMO energy levels and the energy gap.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, vibrational frequency analysis, and electronic structure analysis, researchers can gain profound insights into the fundamental properties of this and similar molecules. The application of DFT, coupled with advanced analytical techniques like NBO analysis, provides a powerful toolkit for understanding structure-property relationships at the molecular level. While the absence of experimental data for direct comparison is a current limitation, the theoretical framework presented here establishes a solid foundation for future experimental and computational studies, ultimately aiding in the rational design of novel pyridinone-based compounds with desired chemical and biological activities.

References

- 1. q-chem.com [q-chem.com]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. gaussian.com [gaussian.com]

- 5. calculatortoolanythingsspace.quora.com [calculatortoolanythingsspace.quora.com]

- 6. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 10. ritme.com [ritme.com]

- 11. m.youtube.com [m.youtube.com]

- 12. medium.com [medium.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. gaussian.com [gaussian.com]

- 16. rsc.org [rsc.org]

- 17. NBO [cup.uni-muenchen.de]

The Pyridinone Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone core, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have rendered it a versatile template for the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of pyridinone-containing compounds, delving into their mechanisms of action, and presenting detailed experimental workflows for target validation. We will explore the diverse range of biological activities exhibited by pyridinone derivatives, from anticancer and anti-inflammatory to antiviral and neuroprotective effects, underscoring the broad therapeutic potential of this remarkable chemical entity.[3][4]

The Versatility of the Pyridinone Scaffold in Drug Design

The pyridinone ring exists in two isomeric forms, 2-pyridone and 4-pyridone, and can undergo tautomerization to its hydroxypyridine form, although the pyridone form is generally favored under physiological conditions.[5] This structural plasticity, combined with the presence of multiple sites for substitution, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Pyridinone derivatives have been successfully developed into FDA-approved drugs for a variety of indications, demonstrating their clinical significance.[3]

Key Therapeutic Target Classes of Pyridinone Compounds

Pyridinone-based molecules have been shown to modulate the activity of a wide array of biological targets, primarily enzymes and receptors. This section will explore some of the most significant target classes.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases play a pivotal role in regulating numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyridinone scaffold has proven to be an effective hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of various kinases.[3]

The MAPK signaling cascade is a key pathway that transduces extracellular signals to the nucleus, controlling cell proliferation, differentiation, and survival.[6] Aberrant activation of this pathway is a common driver of tumorigenesis.[6] Several pyridinone-based compounds have been developed as inhibitors of key kinases in this pathway, such as p38 MAPK.[7][8]

Signaling Pathway Diagram: MAPK Signaling Cascade

Caption: The MAPK signaling pathway and the inhibitory action of pyridinone compounds on p38 MAPK.

Beyond the MAPK pathway, pyridinone derivatives have shown inhibitory activity against a range of other kinases, including:

-

Met Kinase: Involved in cell motility, invasion, and proliferation.[3]

-

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling.[3]

-

PIM-1 Kinase: A proto-oncogene involved in cell survival and proliferation.[9]

Table 1: Bioactivity of Pyridinone-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 Value | Reference |

| Pyridinylquinoxalines | p38α MAPK | 38 nM - 81 nM | [10] |

| Pyrrolopyridine-pyridinone | Met Kinase | 0.06 µM - 0.07 µM | [3][11] |

| Pyridinone-quinazoline | Protein Tyrosine Kinases | 9 µM - 15 µM | [3][11] |

| Pyridine derivative | PIM-1 Kinase | 14.3 nM | [9] |

G-Protein Coupled Receptors (GPCRs): Modulating Immune Responses

GPCRs represent a large family of transmembrane receptors that are crucial for signal transduction. The adenosine A2A receptor (A2AR), a member of this family, has emerged as a key regulator of immune responses, particularly within the tumor microenvironment.[12][13]

High concentrations of adenosine in the tumor microenvironment can suppress the anti-tumor immune response by activating A2AR on immune cells.[12] Pyridinone-based A2AR antagonists can block this immunosuppressive signal, thereby enhancing the efficacy of cancer immunotherapies.[3][14]

Signaling Pathway Diagram: Adenosine A2A Receptor Signaling in T-cells

Caption: Inhibition of adenosine-mediated immunosuppression by a pyridinone A2AR antagonist.

Table 2: Bioactivity of a Pyridinone-Based A2AR Antagonist

| Compound | Target | IC50 Value | Oral Bioavailability (F) | In Vivo Antitumor Activity (TGI) | Reference |

| Compound 38 | Adenosine A2A Receptor | 29.0 nM | 86.1% | 56.0% in MC38 tumor model | [14] |

Other Enzyme Targets

The therapeutic reach of pyridinone compounds extends to a variety of other enzymes implicated in disease:

-

Histone Deacetylases (HDACs): Involved in epigenetic regulation and are targets for cancer therapy.[3]

-

Isocitrate Dehydrogenase (IDH): Mutations in IDH are found in several cancers.[3]

-

Phosphodiesterase-3 (PDE3): A target for cardiotonic agents.[3]

-

Factor XIa: A key enzyme in the coagulation cascade, targeted for anticoagulant therapy.[15]

-

DNA-Dependent Protein Kinase (DNA-PK): A target for radiosensitizers in cancer therapy.[16]

-

Proprotein Convertase Subtilisin-like Kexin type 9 (PCSK9): A target for cholesterol-lowering drugs.[17]

Experimental Protocols for Target Validation

The validation of a drug's target is a critical step in the drug discovery process.[18][19] This section provides detailed, representative protocols for validating the interaction of pyridinone compounds with their putative targets.

Biochemical Assay: Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a pyridinone compound against a specific protein kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the pyridinone test compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of the recombinant kinase, a suitable peptide substrate, and ATP in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the pyridinone compound serially diluted in kinase buffer to the assay wells.

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a stop solution (e.g., containing EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence polarization, luminescence, or AlphaScreen).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

-

Experimental Workflow Diagram: Kinase Inhibition Assay

Caption: A streamlined workflow for determining the IC50 of a pyridinone kinase inhibitor.

Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a pyridinone compound in a cellular context by measuring the thermal stabilization of the target protein.[2]

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line to ~80% confluency.

-

Treat the cells with the pyridinone compound or a vehicle control for a defined period (e.g., 1-2 hours).

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

-

-

Data Analysis:

-

Generate melt curves by plotting the amount of soluble target protein as a function of temperature for both the treated and control samples.

-

Determine the melting temperature (Tm) for each condition. A shift in the Tm (ΔTm) in the presence of the compound indicates target engagement.[2]

-

In Vivo Target Validation: Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of a pyridinone compound and confirm target engagement in a disease-relevant animal model.[19]

Methodology:

-

Animal Model:

-

Implant human tumor cells (e.g., a cell line with a known dependency on the target) subcutaneously into immunodeficient mice.

-

Allow the tumors to reach a palpable size.

-

-

Drug Administration:

-

Randomize the mice into treatment and control groups.

-

Administer the pyridinone compound (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined dosing schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

-

Pharmacodynamic (PD) Biomarker Analysis:

-

Collect tumor and/or surrogate tissue samples at various time points after the final dose.

-

Analyze the levels of a biomarker that reflects the activity of the target (e.g., phosphorylation of a downstream substrate for a kinase inhibitor). This can be done by Western blotting, immunohistochemistry, or other relevant techniques.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Correlate the observed efficacy with the modulation of the PD biomarker to establish a link between target engagement and anti-tumor activity.[21]

-

Future Perspectives and Conclusion

The pyridinone scaffold continues to be a rich source of novel therapeutic agents. Its versatility and favorable drug-like properties ensure its continued prominence in drug discovery campaigns.[3][5] Future research will likely focus on exploring new chemical space around the pyridinone core to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of pyridinone-based molecules in combination therapies, particularly in oncology, holds great promise for overcoming drug resistance and improving patient outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 14. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridine and pyridinone-based factor XIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 3-Cyclopropylpyridin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to characterize the biological activity of 3-Cyclopropylpyridin-2(1H)-one, a novel small molecule, using a range of cell-based assays. Recognizing the compound's nascency, this document eschews a rigid, target-specific protocol. Instead, it presents a tiered, logic-driven workflow designed to first establish broad cytotoxic or cytostatic effects and then to progressively elucidate the underlying cellular mechanisms. The protocols herein are built upon established, robust methodologies and are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays. We will detail procedures for compound handling, initial viability screening, and subsequent mechanistic studies into apoptosis and cell cycle perturbation, providing the scientific rationale behind each experimental choice.

Introduction: Unveiling the Potential of a Novel Scaffold

The field of drug discovery is continually driven by the exploration of novel chemical entities. This compound represents such an entity, incorporating two structural motifs of significant interest in medicinal chemistry: the pyridinone ring and the cyclopropyl group.

-

Pyridinone Scaffold : Pyridone structures are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1] Their unique physicochemical properties, including dual hydrogen-bond donor/acceptor capabilities, allow them to serve as versatile pharmacophores in the design of agents with diverse activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1]

-

Cyclopropyl Moiety : The inclusion of a cyclopropyl ring is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate conformation.[2][3][4] This small, strained ring can act as a bioisostere for other groups, influencing binding affinity and pharmacokinetic properties.[5]

Given these structural features, this compound warrants systematic investigation to uncover its potential biological effects. This guide outlines a foundational, multi-phase approach to begin this characterization in a cellular context.

Phase 1: Foundational Steps & Preliminary Screening

Before embarking on detailed mechanistic studies, it is critical to establish fundamental parameters of the compound's behavior in an experimental setting and its general effect on cell viability.

Compound Handling and Solubilization: The First Critical Step

The reliability of any cell-based assay begins with the proper handling and solubilization of the test compound. Inaccurate concentration due to poor solubility is a primary source of experimental irreproducibility.

Protocol: Stock Solution Preparation and Solubility Assessment

-

Initial Solvent Selection : Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions of novel small molecules due to its broad solubilizing power.[6]

-

High-Concentration Stock Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% anhydrous DMSO. This minimizes the volume of DMSO added to cell cultures.

-

Solubility Check : After dissolving, visually inspect the solution for any precipitate. If necessary, gentle warming or sonication can be applied.[7] Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10 minutes and inspect for a pellet. The presence of a pellet indicates insolubility at that concentration.

-

Working Dilutions : Prepare serial dilutions from the high-concentration stock. When diluting into aqueous cell culture medium, do so in a stepwise manner to avoid precipitation. It is critical to ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental wells and is non-toxic to the cells, typically ≤0.5%.[6]

-

Vehicle Control : A vehicle control (medium with the same final concentration of DMSO as the highest dose of the compound) is mandatory in all experiments to distinguish the effect of the compound from that of the solvent.

Cell Line Selection

The choice of cell line is dependent on the research question. For an initial broad screening of a novel compound, a common, robust, and well-characterized cancer cell line is often used (e.g., HeLa, A549, MCF-7, or Jurkat). If a particular therapeutic area is envisioned, a panel of relevant cell lines should be selected.

Primary Assay: Assessing Global Cell Viability

The first objective is to determine if this compound affects cell viability or proliferation and to establish a dose-response relationship. Tetrazolium reduction assays (like MTT) or resazurin-based assays are excellent starting points.[8][9]

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

-

Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated" and "vehicle control."

-

Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended for initial characterization.[11]

-

MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

-

Formazan Formation : Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-